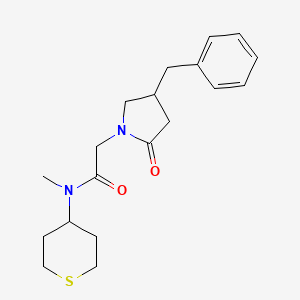

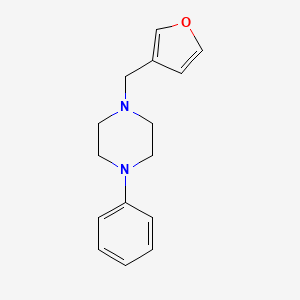

![molecular formula C17H11FN2OS B5588176 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives often involves complex organic reactions. For instance, electrochemical oxidation methods have been utilized to convert 3,4-dihydroxybenzoic acid in the presence of nucleophiles into benzofuro[2,3-d]pyrimidine derivatives through Michael reaction and electro-decarboxylation, highlighting a methodology that could potentially be adapted for synthesizing 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine derivatives (Nematollahi & Goodarzi, 2002).

Molecular Structure Analysis

Molecular structure analyses of benzofuro[3,2-d]pyrimidine derivatives typically involve spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure analysis of certain thiopyrano[4,3-d]pyrimidin-4-one molecules, which share a related heterocyclic framework, provides insights into the spatial arrangement and electronic interactions within these molecules, offering a foundation for understanding the structural aspects of 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine (Li et al., 2007).

Chemical Reactions and Properties

Chemical reactions and properties of benzofuro[3,2-d]pyrimidine derivatives are diverse and depend on the functional groups attached to the core structure. For example, the substitution at specific positions can significantly influence the chemical reactivity and interactions of these compounds, as seen in studies where various functional groups have been introduced to study their effects on the compound's biological activity and chemical stability (Bhattacharya et al., 1995).

Scientific Research Applications

Synthesis and Biological Activity

Antitumor Properties : Novel pyrimidine derivatives, including 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine, have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives have shown significant antitumor activities against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. Such compounds have been synthesized through various methods, including the condensation of uracil derivatives with ascorbic acid derivatives, demonstrating the versatility of pyrimidine synthesis (Raić-Malić et al., 2000).

Antiviral Activity : The synthesis and evaluation of pyrimidine nucleosides, including thio analogues, have been explored for their antiviral activities. These compounds, such as 5-fluoro-4'-thio-2'-deoxypyrimidine nucleosides, have shown potential against a range of viruses, offering a foundation for developing new antiviral therapies (Bobek et al., 1975).

Synthesis of Novel Compounds : Research has focused on the facile synthesis of pyrimidine derivatives, including 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine, for potential applications in medicinal chemistry. These efforts have led to the development of new methodologies for synthesizing thieno[2,3-d]pyrimidine derivatives, expanding the chemical toolbox available for drug discovery and development (Nematollahi & Goodarzi, 2002).

Exploration of Biological Effects : Studies have also been conducted on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities. These research efforts demonstrate the broad applicability of pyrimidine derivatives in addressing various biological targets and diseases (Alam et al., 2010).

Safety and Hazards

The safety and hazards associated with “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” are not specified in the retrieved sources. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The potential of pyrimidine derivatives like “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Future research could focus on exploring these possibilities further.

Mechanism of Action

Target of Action

The primary target of 4-(2-fluorobenzyl)thioSimilar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.

Mode of Action

The exact mode of action of 4-(2-fluorobenzyl)thioSimilar compounds have been shown to inhibit cdk2, which is an appealing target for cancer treatment . By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells.

Biochemical Pathways

The biochemical pathways affected by 4-(2-fluorobenzyl)thio

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine are not available in the search results. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.

Result of Action

The molecular and cellular effects of 4-(2-fluorobenzyl)thioSimilar compounds have shown significant cytotoxic activities against mcf-7 and hct-116 cell lines . This suggests that these compounds may have potential anti-cancer effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(2-fluorobenzyl)thio

properties

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIAFXBLMMIRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

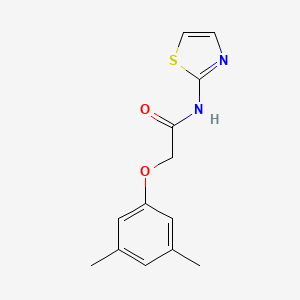

![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)

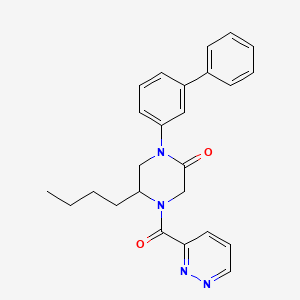

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)

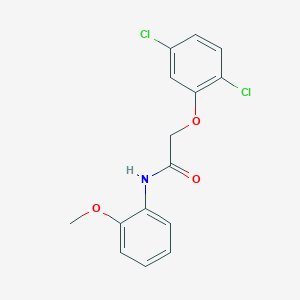

![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)